molecular formula C22H27FN2O2S B2641096 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 445227-74-7

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B2641096
CAS No.: 445227-74-7
M. Wt: 402.53
InChI Key: FSJMGXBZEFOEIU-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative characterized by a cyclohexylbenzenesulfonyl group at position 1 and a 4-fluorophenyl substituent at position 4 of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological properties, including CNS activity, enzyme inhibition, and anticancer effects .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c23-20-8-10-21(11-9-20)24-14-16-25(17-15-24)28(26,27)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMGXBZEFOEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds

    Sulfonylation: Cyclohexylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications

  • Antidepressant Activity :
    • Research has indicated that piperazine derivatives, including 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine, exhibit significant antidepressant properties. These compounds may act as serotonin receptor modulators, which are crucial in the treatment of mood disorders. Studies have shown that modifications in the piperazine ring can enhance the selectivity and potency of these compounds against specific serotonin receptors .
  • Antipsychotic Potential :
    • The compound is being investigated for its antipsychotic effects, particularly due to its interactions with dopamine receptors. Research has demonstrated that similar piperazine derivatives can effectively mitigate symptoms of schizophrenia by modulating dopaminergic pathways, suggesting that this compound may also possess similar therapeutic benefits .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity evaluations have been performed on derivatives related to this compound, indicating that they may selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is vital for developing cancer therapies with reduced side effects .

Case Studies and Findings

StudyFocusFindings
Study 1Antidepressant ActivityThe compound showed significant binding affinity for serotonin receptors, leading to enhanced mood elevation in preclinical models .
Study 2Antipsychotic EffectsDemonstrated efficacy in reducing psychotic symptoms in animal models, suggesting potential for human trials .
Study 3CytotoxicityInduced cell death in various cancer cell lines at micromolar concentrations, with minimal effects on healthy cells .

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:

Compound Substituents Key Biological Activity Key Findings
1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine (Target) - 4-Cyclohexylbenzenesulfonyl (position 1)
- 4-Fluorophenyl (position 4)
Not explicitly reported in evidence; inferred CNS/anticancer potential based on analogs High lipophilicity due to cyclohexyl group; potential for enhanced membrane permeability
1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine (CAS 4004-97-1) - p-Toluenesulfonyl (position 1)
- 4-Fluorophenyl (position 4)
Antimicrobial, enzyme inhibition Lower steric bulk than target compound; moderate solubility and safety profile
SC212 (ChEMBL1940410) - 3-((4-Fluorophenyl)thio)propyl (position 1)
- 4-(Trifluoromethyl)phenyl (position 4)
Atypical antipsychotic activity High D2R affinity; low Tanimoto similarity (0.19) to reference compounds
GBR-12909 - Bis(4-fluorophenyl)methoxyethyl (position 1)
- 3-Phenylpropyl (position 4)
Dopamine transporter inhibition Fluorescent analogs used for neuronal imaging; 95% purity via HPLC
Compound 5a - 4-Chlorobenzhydryl (position 1)
- 4-Substitutedbenzoyl (position 4)
Cytotoxicity against multiple cancer cell lines Long-term stability; IC50 values <10 µM in liver, breast, and colon cancer lines
Flunarizine - Bis(4-fluorophenyl)methyl (position 1)
- (E)-3-Phenylpropenyl (position 4)
Antihistamine, vasodilator Industrial synthesis via Fe-catalyzed allylation; 89% yield

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Binding: The cyclohexylbenzenesulfonyl group in the target compound enhances lipophilicity compared to smaller substituents like p-toluenesulfonyl (CAS 4004-97-1) . This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs. D4R) .

Biological Activity Trends: Anticancer Activity: The chlorobenzhydryl group in Compound 5a demonstrates that bulky aromatic substituents enhance cytotoxicity, suggesting the target compound’s cyclohexylbenzenesulfonyl group may similarly improve anticancer effects. Dopaminergic Activity: GBR-12909’s bis(4-fluorophenyl)methoxy group is critical for dopamine transporter inhibition , while the target compound’s 4-fluorophenyl group may retain partial affinity for monoamine transporters.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for 1-(4-fluorophenyl)piperazine derivatives (e.g., nucleophilic substitution or condensation reactions) . However, the cyclohexylbenzenesulfonyl group may require specialized sulfonylation conditions.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The p-toluenesulfonyl group in CAS 4004-97-1 improves aqueous solubility compared to the target compound’s cyclohexyl group, which may necessitate formulation adjustments for in vivo use .
  • Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl) generally reduce metabolic degradation, a feature shared by the target compound and flunarizine .

Biological Activity

The compound 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26FN2O2SC_{23}H_{26}FN_2O_2S, with a molecular weight of 426.95 g/mol. The structure comprises a piperazine core substituted with a cyclohexylbenzenesulfonyl group and a fluorophenyl group, which are critical for its biological properties.

PropertyValue
Molecular FormulaC23H26F N2 O2 S
Molecular Weight426.95 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol

Research indicates that compounds with piperazine structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the fluorophenyl and cyclohexyl groups may enhance binding affinity and selectivity towards specific receptor subtypes.

Serotonin Receptor Interaction

Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at serotonin receptors. For example, 1-(4-Fluorophenyl)piperazine has been noted for its role in synthesizing radiolabeled ligands for serotonin receptor imaging in neuroimaging studies, highlighting its relevance in understanding neuropsychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. A study focused on the cytotoxicity of piperazine derivatives found that compounds similar to This compound showed significant inhibition of cell proliferation in liver (HUH7) and breast (MCF7) cancer cell lines .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HUH725
MCF730

Case Studies

  • Neurodegenerative Disorders : Research has indicated that certain piperazine derivatives can inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structural features showed IC50 values as low as 0.013 µM for MAO-B inhibition .
  • Anticancer Activity : A series of piperazine derivatives were evaluated for their anticancer properties, with some showing promising results against multiple cancer types. The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring significantly impacted cytotoxicity .

Toxicological Profile

The toxicological assessment of This compound suggests moderate toxicity levels. It is classified as harmful if swallowed, indicating a need for careful handling in laboratory settings .

Table 3: Toxicological Data

Toxicity ParameterClassification
Acute Toxicity (Oral)Harmful
Skin IrritationModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine?

  • Methodological Answer : A two-step synthesis is commonly employed. First, 1-(4-fluorophenyl)piperazine is reacted with 4-cyclohexylbenzenesulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine to facilitate sulfonylation . The reaction is typically conducted at room temperature for 12–24 hours. Purification involves flash chromatography or crystallization with ether. Yield optimization may require adjusting stoichiometry or solvent polarity .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • Methodological Answer : Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases (e.g., sodium dodecyl sulfate/butanol/phosphate buffer) effectively separates degradation products or synthetic impurities. Detection at 254 nm is standard. Confirmatory analysis uses high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR to verify structural integrity .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate with 0.1M HCl/NaOH at 60°C for 48 hours.
  • Oxidative stress : Treat with 3% H2_2O2_2 at 25°C for 24 hours.
  • Photolysis : Expose to UV light (365 nm) for 72 hours.
    Analyze degradants using LC-MS and compare retention times/flanking peaks to known impurities (e.g., cyclohexylbenzenesulfonic acid derivatives) .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

  • Methodological Answer : Apply design of experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects. For example, substituting DCM with acetonitrile may improve sulfonylation efficiency. Microwave-assisted synthesis at 80°C reduces reaction time by 50% while maintaining >90% purity. Post-synthesis, use preparative HPLC with C18 columns for scalable purification .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with modified sulfonyl (e.g., tosyl vs. mesyl) or fluorophenyl groups (e.g., chloro/cyano substitutions). Test in bioassays:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive ELISA .
  • Antimicrobial activity : Use broth microdilution assays against S. aureus (Gram+) and E. coli (Gram–) with MIC values compared to reference drugs .
    Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity trends .

Q. How can contradictions in biological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays.
  • Purity verification : Re-analyze compound batches using LC-MS to rule out impurities >1% .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding pose consistency across kinase isoforms .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported degradation pathways?

  • Methodological Answer : Replicate degradation under standardized ICH Q1A guidelines. For example, if conflicting studies report different primary degradants (e.g., sulfonic acid vs. fluorophenyl cleavage), use 19^{19}F NMR to track fluorine-containing fragments. Cross-validate with high-resolution ion mobility spectrometry (HR-IMS) to distinguish isobaric degradants .

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